Cas no 14156-95-7 (2-(4-methyl-1-piperidyl)ethanamine)

2-(4-Methyl-1-piperidyl)ethanamine is a secondary amine derivative featuring a piperidine ring substituted with a methyl group at the 4-position and an ethanamine side chain. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility as a building block for bioactive molecules. The presence of both amine and piperidine functionalities allows for further functionalization, making it useful in the development of ligands, catalysts, or intermediates for drug discovery. Its well-defined molecular structure ensures consistent reactivity, while the methyl substitution can influence steric and electronic properties, enhancing selectivity in synthetic applications. Suitable for controlled reactions under standard laboratory conditions.
2-(4-methyl-1-piperidyl)ethanamine structure
14156-95-7 structure
Product Name:2-(4-methyl-1-piperidyl)ethanamine
CAS No:14156-95-7
MF:C8H18N2
MW:142.241921901703
MDL:MFCD00129007
CID:120189
PubChem ID:329768540
Update Time:2025-10-29

2-(4-methyl-1-piperidyl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Methylpiperidin-1-yl)ethanamine
    • 1-Piperidineethanamine,4-methyl-
    • 2-(4-Methyl-1-piperidinyl)ethanamine
    • 2-(4-Methyl-Piperidin-1-yl)-Ethylamine
    • 2-(4-methyl-1-piperidinyl)ethanamine(SALTDATA: FREE)
    • Albb-004107
    • AKOS B024995
    • ART-CHEM-BB B024995
    • TIMTEC-BB SBB007290
    • N-AMINOETHYL 4-PIPECOLINE
    • 4-Methyl-1-piperidineethanamine
    • 2-(4-methyl-1-piperidyl)ethanamine
    • MFCD00129007
    • A925319
    • FT-0733841
    • BB 0219891
    • EN300-40125
    • DTXSID90354822
    • BTEYOILJVIONOI-UHFFFAOYSA-N
    • 14156-95-7
    • 2-(4-methylpiperidin-1-yl)ethan-1-amine
    • SB41212
    • SCHEMBL242420
    • [2-(4-methylpiperidin-1-yl)ethyl]amine
    • 2-(4-Methylpiperidin-1-yl)ethylamine
    • CS-0206189
    • Z271005810
    • AKOS000143105
    • 1-(2-aminoethyl)-4-methylpiperidine
    • 2-(4-Methyl-1-piperidyl)ethylamine
    • SY037782
    • 1-piperidineethanamine, 4-methyl-
    • E84744
    • STR07561
    • STK350264
    • BBL040381
    • DA-18467
    • MDL: MFCD00129007
    • Inchi: 1S/C8H18N2/c1-8-2-5-10(6-3-8)7-4-9/h8H,2-7,9H2,1H3
    • InChI Key: BTEYOILJVIONOI-UHFFFAOYSA-N
    • SMILES: N1(CCN)CCC(C)CC1

Computed Properties

  • Exact Mass: 142.14700
  • Monoisotopic Mass: 142.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 85.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 29.3Ų

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Boiling Point: 207.3±8.0 °C at 760 mmHg
  • Flash Point: 74.4±13.6 °C
  • Refractive Index: 1.468
  • PSA: 29.26000
  • LogP: 1.31520
  • Vapor Pressure: 0.2±0.4 mmHg at 25°C

2-(4-methyl-1-piperidyl)ethanamine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(4-methyl-1-piperidyl)ethanamine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(4-methyl-1-piperidyl)ethanamine Suppliers

Amadis Chemical Company Limited
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(CAS:14156-95-7)2-(4-methyl-1-piperidyl)ethanamine
Order Number:A925319
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:43
Price ($):787.0/158.0
Email:sales@amadischem.com

Additional information on 2-(4-methyl-1-piperidyl)ethanamine

Professional Introduction to Compound with CAS No. 14156-95-7 and Product Name: 2-(4-methyl-1-piperidyl)ethanamine

Compound with the CAS number 14156-95-7 and the product name 2-(4-methyl-1-piperidyl)ethanamine represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural and functional attributes, has garnered attention due to its potential applications in drug development and therapeutic interventions. The chemical structure of 2-(4-methyl-1-piperidyl)ethanamine incorporates a piperidine ring, which is a common pharmacophore in many bioactive molecules, enhancing its pharmacological relevance.

The piperidine moiety in 2-(4-methyl-1-piperidyl)ethanamine contributes to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. These attributes are crucial for the development of novel therapeutic agents, as they ensure better bioavailability and reduced susceptibility to enzymatic degradation. The presence of the methyl group at the 4-position of the piperidine ring further modulates the electronic properties of the molecule, influencing its binding affinity to biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 2-(4-methyl-1-piperidyl)ethanamine with various biological targets with high precision. These studies have highlighted its potential as a scaffold for developing small-molecule inhibitors targeting enzymes involved in critical metabolic pathways. For instance, preliminary computational studies suggest that this compound may interact with enzymes such as Janus kinases (JAKs) and protein tyrosine kinases (PTKs), which are implicated in inflammatory responses and cancer progression.

In vitro experiments have further validated these computational findings. Researchers have demonstrated that 2-(4-methyl-1-piperidyl)ethanamine exhibits inhibitory activity against several kinases, including JAK2 and PTK6. The inhibitory effects were observed at submicromolar concentrations, indicating a high binding affinity for these targets. This kinetic profile is particularly promising for drug development, as it suggests that 2-(4-methyl-1-piperidyl)ethanamine could be developed into a potent therapeutic agent with minimal off-target effects.

The structural flexibility of 2-(4-methyl-1-piperidyl)ethanamine also allows for further derivatization, enabling the creation of libraries of analogs with enhanced pharmacological properties. Medicinal chemists have employed structure-based drug design strategies to optimize the potency, selectivity, and pharmacokinetic profile of this compound. By modifying substituents on the piperidine ring or introducing additional functional groups, researchers aim to develop derivatives that exhibit improved therapeutic efficacy while maintaining safety.

One particularly intriguing aspect of 2-(4-methyl-1-piperidyl)ethanamine is its potential application in treating neurological disorders. Piperidine derivatives have shown promise in preclinical studies as modulators of neurotransmitter systems involved in conditions such as depression, anxiety, and neurodegenerative diseases. The methyl-substituted piperidine ring in this compound may enhance its ability to cross the blood-brain barrier, making it a viable candidate for central nervous system (CNS) drug development.

Furthermore, the compound's amine functional group provides a site for further chemical modification, allowing for the attachment of various pharmacophores or linker groups. This versatility has enabled researchers to explore its use in multi-target drug discovery approaches. By designing molecules that simultaneously interact with multiple biological targets, it may be possible to achieve synergistic therapeutic effects, reducing the likelihood of resistance development.

The synthesis of 2-(4-methyl-1-piperidyl)ethanamine has been optimized to ensure high yield and purity, making it suitable for both preclinical and clinical studies. Advanced synthetic methodologies have been employed to construct the complex framework of this molecule efficiently. Techniques such as catalytic hydrogenation, nucleophilic substitution reactions, and protecting group strategies have been utilized to achieve regioselective modifications at key positions within the molecule.

Ongoing research is focused on evaluating the safety profile and pharmacological activity of 2-(4-methyl-1-piperidyl)ethanamine in animal models. Preclinical studies have demonstrated that this compound exhibits moderate oral bioavailability and prolonged half-life in vivo. These findings are encouraging for future clinical development, as they suggest that 2-(4-methyl-1-piperidyl)ethanamine could be administered less frequently while maintaining therapeutic efficacy.

The potential applications of 2-(4-methyl-1-piperidyl)ethanamine extend beyond traditional small-molecule drug development. Researchers are exploring its use in combination therapies with other agents that target different aspects of disease pathogenesis. This approach holds promise for treating complex conditions such as cancer or chronic inflammatory diseases by addressing multiple disease mechanisms simultaneously.

In conclusion,2-(4-methyl-1-piperidyl)ethanamine, characterized by its CAS number 14156-95-7, represents a promising candidate for pharmaceutical intervention across various therapeutic areas. Its unique structural features, including the piperidine ring and methyl substituent, contribute to favorable pharmacokinetic properties, making it an attractive scaffold for drug development. Ongoing research efforts are focused on elucidating its mechanism of action, optimizing its pharmacological profile, and evaluating its potential in clinical settings, paving the way for novel therapeutic strategies based on this compound.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:14156-95-7)2-(4-methyl-1-piperidyl)ethanamine
A925319
Purity:99%/99%
Quantity:5g/1g
Price ($):787.0/158.0
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